tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate
Description
tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate is a complex organic compound that features a combination of functional groups, including a boronic ester, a fluoro-substituted aromatic ring, and a carbamate group
Properties
Molecular Formula |
C22H32BFN2O5 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
tert-butyl N-[5-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-methyl-2,6-dihydro-1,4-oxazin-3-yl]carbamate |
InChI |
InChI=1S/C22H32BFN2O5/c1-19(2,3)29-18(27)25-17-12-28-13-22(8,26-17)15-11-14(9-10-16(15)24)23-30-20(4,5)21(6,7)31-23/h9-11H,12-13H2,1-8H3,(H,25,26,27) |
InChI Key |
USLGXDGVOXOOEQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3(COCC(=N3)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate typically involves multiple steps, including the formation of the boronic ester and the subsequent coupling with the oxazinyl carbamate. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The fluoro-substituted aromatic ring can undergo reduction reactions under specific conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the fluoro group can be replaced by other substituents.
Coupling Reactions: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a precursor in the synthesis of drug candidates with specific biological activities.
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical processes .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate include:
tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic ester used in cross-coupling reactions.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic acid derivative with similar structural features.
These compounds share some functional groups with this compound but differ in their overall structure and specific applications.
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